molecular formula C19H20ClN3O3S B2979776 N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252913-65-7

N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2979776
CAS No.: 1252913-65-7
M. Wt: 405.9
InChI Key: AGVDWSWMFXQOKA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the mentioned chemical structure, were synthesized and evaluated for their in vitro antitumor activity against human breast adenocarcinoma cell line MCF7. Among these derivatives, specific compounds demonstrated mild to moderate activity, showcasing the potential of these chemical structures in developing antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Applications

Another research avenue involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. These compounds were investigated for their antimicrobial properties, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid, indicating their utility in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Structural and Activity Relationship Studies

Further studies have been conducted on fused-pyrimidine derivatives as a series of novel GPR119 agonists. These compounds, including the thieno[3,4-d]pyrimidine derivatives, have been identified as potent and orally active, indicating their potential in treating type 2 diabetes mellitus through agonistic activity on the GPR119 receptor. This highlights the compound's relevance in medicinal chemistry and therapeutic drug design (Negoro, Yonetoku, Moritomo, Hayakawa, Iikubo, Yoshida, Takeuchi, & Ohta, 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-chlorobenzoyl chloride with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride and N,N-dimethylformamide (DMF).", "Starting Materials": [ "2-chlorobenzoyl chloride", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "acetic anhydride", "N,N-dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzoyl chloride with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in the presence of triethylamine and dichloromethane to form N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride and N,N-dimethylformamide (DMF) in the presence of triethylamine and dichloromethane to form the final product, N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS No.

1252913-65-7

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-6-4-3-5-13(14)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

InChI Key

AGVDWSWMFXQOKA-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

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